molecular formula C13H10FN3 B1444890 5-(1H-1,3-benzodiazol-2-yl)-2-fluoroaniline CAS No. 1183634-12-9

5-(1H-1,3-benzodiazol-2-yl)-2-fluoroaniline

Cat. No. B1444890
CAS RN: 1183634-12-9
M. Wt: 227.24 g/mol
InChI Key: KIUORSRTGYXUJW-UHFFFAOYSA-N
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Description

Benzodiazoles are a class of organic compounds containing a benzene ring fused to an imidazole ring . They are known to possess a wide range of chemical and biological properties and are the core of many natural products such as histidine, purine, histamine, and DNA-based structures .


Molecular Structure Analysis

The molecular structure of benzodiazole derivatives has been studied using various spectroscopic techniques . These compounds typically have a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzodiazole derivatives can vary widely depending on their specific structure. They are typically white or colorless solids that are highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Novel Compounds : A study by (Raparla et al., 2013) discussed the synthesis of novel compounds including derivatives of benzothiazoles, highlighting their pharmacological potential. This research indicates the role of 5-(1H-1,3-benzodiazol-2-yl)-2-fluoroaniline in developing new pharmaceuticals.
  • Characterization and Complex Formation : (Ekennia et al., 2018) reported on the preparation and characterization of novel heterocyclic ligands, including 5-fluoro-1,3-benzothiazol-2-yl derivatives. The study highlights their potential in forming complexes with transition metals, which could be of interest in material science and catalysis.

Antimicrobial and Antifungal Activity

  • Antimicrobial and Antifungal Properties : The research by (Pejchal et al., 2015) demonstrated the antimicrobial and antifungal activities of novel compounds synthesized from this compound. This suggests its utility in developing new antimicrobial agents.

Photophysical Properties

  • Fluorescence and Chemosensor Applications : Studies like (Nair & Rajasekharan, 2004) and (Khan, 2020) explored the synthesis and fluorescence properties of derivatives, revealing their potential as sensitive detection reagents and fluorescent chemosensors.

Miscellaneous Applications

  • Antitumor Properties : Research by (Hutchinson et al., 2001) showed that fluorinated benzothiazoles, structurally related to this compound, exhibit potent antitumor properties, suggesting its relevance in cancer research.
  • PET Imaging in Alzheimer's Disease : The study by (Cui et al., 2012) involved the synthesis of benzoxazole derivatives for PET imaging, indicating its potential application in diagnosing Alzheimer's disease.

Mechanism of Action

The mechanism of action of benzodiazole derivatives can vary depending on their specific structure and the biological system they interact with . Some benzodiazole derivatives have been found to have antimicrobial, antiviral, and anticancer activities .

Safety and Hazards

The safety and hazards associated with benzodiazole derivatives can vary widely depending on their specific structure. Some benzodiazole derivatives may be harmful if swallowed or inhaled, and may cause skin and eye irritation .

Future Directions

The future directions for research on benzodiazole derivatives could include further exploration of their potential therapeutic applications, as well as the development of new synthesis methods and the study of their physical and chemical properties .

properties

IUPAC Name

5-(1H-benzimidazol-2-yl)-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3/c14-9-6-5-8(7-10(9)15)13-16-11-3-1-2-4-12(11)17-13/h1-7H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIUORSRTGYXUJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=C(C=C3)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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